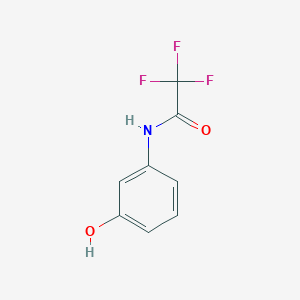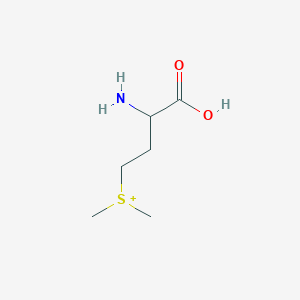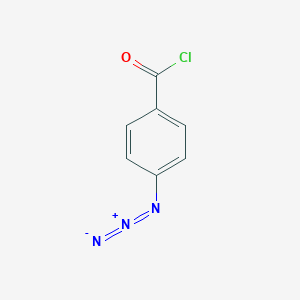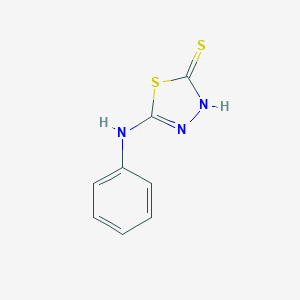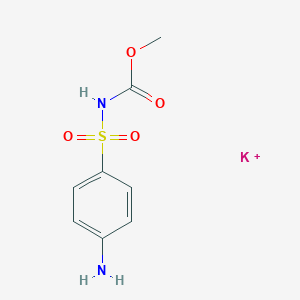
CID 6336848
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, compound with gadolinium (2:1), is an intermetallic compound that combines the properties of both aluminum and gadolinium This compound is of significant interest due to its unique magnetic, thermal, and structural properties Gadolinium is a rare earth element known for its high magnetic moment and excellent neutron absorption capabilities, while aluminum is valued for its lightweight and high thermal conductivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aluminum, compound with gadolinium (2:1), typically involves high-temperature synthesis methods. One common approach is the arc melting technique, where aluminum and gadolinium metals are melted together in an inert atmosphere to form the desired compound. The reaction is carried out at temperatures exceeding 1000°C to ensure complete mixing and alloy formation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through vacuum induction melting or electron beam melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to heat treatment processes to enhance its structural and magnetic properties.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to high temperatures or oxidative environments. This can lead to the formation of aluminum oxide and gadolinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where gadolinium atoms are replaced by other rare earth elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other rare earth metals in a molten state.
Major Products Formed:
Oxidation: Aluminum oxide and gadolinium oxide.
Reduction: Pure aluminum and gadolinium metals.
Substitution: New intermetallic compounds with different rare earth elements.
Applications De Recherche Scientifique
Chemistry: The compound is studied for its unique magnetic and thermal properties, making it a candidate for magnetic refrigeration and other advanced cooling technologies.
Biology: Research is ongoing into the potential biomedical applications of gadolinium-based compounds, particularly in magnetic resonance imaging (MRI) contrast agents.
Medicine: Gadolinium compounds are already used in MRI contrast agents, and the aluminum-gadolinium compound may offer enhanced imaging capabilities due to its unique properties.
Industry: The compound’s high thermal conductivity and magnetic properties make it suitable for use in electronic devices, sensors, and other advanced materials.
Mécanisme D'action
The mechanism by which aluminum, compound with gadolinium (2:1), exerts its effects is primarily related to its magnetic properties. Gadolinium’s high magnetic moment interacts with external magnetic fields, making the compound useful in applications requiring precise magnetic control. Additionally, the compound’s thermal properties allow it to efficiently transfer heat, making it valuable in cooling applications.
Comparaison Avec Des Composés Similaires
Gadolinium Aluminum Garnet (GAG): Known for its optical and magnetic properties, used in lasers and other optical devices.
Aluminum-Gadolinium Oxide: Used in various industrial applications for its thermal stability and magnetic properties.
Aluminum-Copper-Gadolinium Alloys: Studied for their unique phase diagrams and structural properties.
Uniqueness: Aluminum, compound with gadolinium (2:1), stands out due to its specific ratio of aluminum to gadolinium, which imparts a unique combination of lightweight, high thermal conductivity, and strong magnetic properties. This makes it particularly suitable for applications in advanced cooling technologies and magnetic devices.
Propriétés
Numéro CAS |
12004-26-1 |
|---|---|
Formule moléculaire |
Al2Gd |
Poids moléculaire |
211.2 g/mol |
InChI |
InChI=1S/2Al.Gd |
Clé InChI |
JFYXYLHXYULQDX-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Gd] |
SMILES canonique |
[Al].[Al].[Gd] |
| 12004-26-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


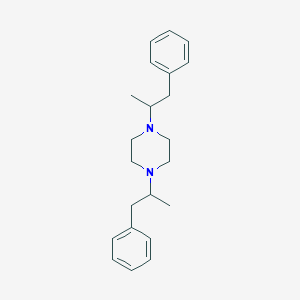

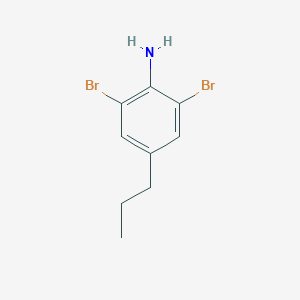


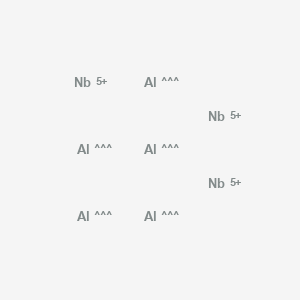
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
